molecular formula C25H25N5O3 B2409858 8-(3-methoxyphenyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896825-00-6

8-(3-methoxyphenyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2409858
CAS RN: 896825-00-6
M. Wt: 443.507
InChI Key: BMPVJOOCTGELAC-UHFFFAOYSA-N
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Description

Compounds with the imidazo[2,1-f]purine-2,4(3H,8H)-dione structure are part of a larger class of molecules known as purines, which are important in many biological processes . The methoxyphenyl and phenethyl groups attached to the imidazo[2,1-f]purine-2,4(3H,8H)-dione core could potentially alter the compound’s physical and chemical properties, as well as its biological activity.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the imidazo[2,1-f]purine-2,4(3H,8H)-dione core, followed by the attachment of the methoxyphenyl and phenethyl groups . The exact synthetic route would depend on the specific reagents and conditions used.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazo[2,1-f]purine-2,4(3H,8H)-dione core, with the methoxyphenyl and phenethyl groups attached at specific positions . The presence of these groups could potentially influence the compound’s conformation and reactivity.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the imidazo[2,1-f]purine-2,4(3H,8H)-dione core and the attached methoxyphenyl and phenethyl groups . The compound could potentially undergo a variety of chemical reactions, depending on the specific conditions and reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its specific structure . The presence of the methoxyphenyl and phenethyl groups could potentially alter these properties.

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the specific biological target it interacts with. Compounds with similar structures have been found to exhibit a variety of biological activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties . As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound.

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential biological activities . This could include studies to optimize its synthesis, investigations of its reactivity, and screening for potential biological activity.

properties

IUPAC Name

6-(3-methoxyphenyl)-4,7,8-trimethyl-2-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O3/c1-16-17(2)30-21-22(26-24(30)29(16)19-11-8-12-20(15-19)33-4)27(3)25(32)28(23(21)31)14-13-18-9-6-5-7-10-18/h5-12,15H,13-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPVJOOCTGELAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC(=CC=C4)OC)N(C(=O)N(C3=O)CCC5=CC=CC=C5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3-methoxyphenyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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